molecular formula C10H16N6O2 B13411050 6-Amino Didesacetyl Famciclovir

6-Amino Didesacetyl Famciclovir

Cat. No.: B13411050
M. Wt: 252.27 g/mol
InChI Key: OAGQDDDSIYTNMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-Amino Didesacetyl Famciclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, sodium nitrite, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major product formed from the biotransformation of this compound is penciclovir, an active antiviral compound .

Scientific Research Applications

6-Amino Didesacetyl Famciclovir has several scientific research applications:

Mechanism of Action

6-Amino Didesacetyl Famciclovir is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir. Penciclovir is phosphorylated by viral thymidine kinase in HSV-1, HSV-2, and VZV-infected cells to a monophosphate form. This is then converted to penciclovir triphosphate, which competes with deoxyguanosine triphosphate to inhibit viral DNA polymerase, thereby selectively inhibiting herpes viral DNA synthesis and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino Didesacetyl Famciclovir is unique due to its specific biotransformation pathway and its effectiveness in treating a range of herpes virus infections. Its higher oral bioavailability compared to acyclovir makes it a preferred choice in certain clinical settings .

Properties

Molecular Formula

C10H16N6O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[2-(2,6-diaminopurin-9-yl)ethyl]propane-1,3-diol

InChI

InChI=1S/C10H16N6O2/c11-8-7-9(15-10(12)14-8)16(5-13-7)2-1-6(3-17)4-18/h5-6,17-18H,1-4H2,(H4,11,12,14,15)

InChI Key

OAGQDDDSIYTNMT-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N=C(N=C2N1CCC(CO)CO)N)N

Origin of Product

United States

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